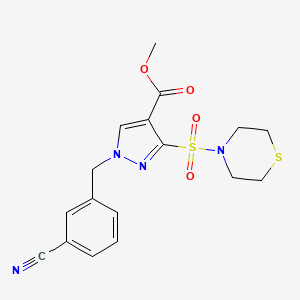

methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based small molecule characterized by:

- Thiomorpholinosulfonyl group at position 3, contributing to sulfonamide-mediated biological activity and metabolic stability.

- Methyl ester at position 4, offering hydrolytic stability compared to free carboxylic acids.

This compound’s structural features align with bioactive molecules targeting enzymes or receptors requiring sulfonamide or aromatic interactions .

Properties

IUPAC Name |

methyl 1-[(3-cyanophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S2/c1-25-17(22)15-12-20(11-14-4-2-3-13(9-14)10-18)19-16(15)27(23,24)21-5-7-26-8-6-21/h2-4,9,12H,5-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDAGNYUPRYTBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC(=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on antifungal properties, structure-activity relationships (SAR), and molecular docking studies.

Chemical Structure and Properties

Molecular Formula: C₁₄H₁₈N₄O₃S

Molecular Weight: 318.38 g/mol

CAS Number: [insert CAS number if available]

The compound features a pyrazole ring substituted with a cyanobenzyl group and a thiomorpholinosulfonyl moiety, which contributes to its biological properties.

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antifungal activity against various phytopathogenic fungi. For instance, a related compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, showed superior antifungal activity compared to standard fungicides like boscalid .

Table 1: Antifungal Activity of Related Pyrazole Compounds

| Compound Name | Activity Against Fungi | Comparison to Boscalid |

|---|---|---|

| 9m | Higher | Yes |

| 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxamide | Moderate to Excellent | No |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be analyzed through SAR studies. These studies indicate that modifications in the substituents on the pyrazole ring significantly affect the compound's potency against fungal pathogens.

For example, the presence of electron-withdrawing groups enhances the activity of pyrazole derivatives by stabilizing the transition state during enzymatic interactions . The thiomorpholinosulfonyl group is particularly notable for its role in enhancing solubility and bioavailability.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with target enzymes in fungi. The carbonyl oxygen atom has been shown to form hydrogen bonds with key residues in the active site of enzymes such as succinate dehydrogenase (SDH), which is crucial for its antifungal action .

Table 2: Binding Interactions in Molecular Docking Studies

| Residue | Interaction Type | Compound |

|---|---|---|

| TYR58 | Hydrogen Bond | 9m |

| TRP173 | Hydrogen Bond | 9m |

Case Studies

In a specific case study involving the antifungal testing of related pyrazole compounds, a series of derivatives were synthesized and evaluated for their mycelial growth inhibition against seven different fungal strains. The results indicated that compounds with certain substitutions on the pyrazole ring exhibited higher inhibitory effects compared to others, highlighting the importance of structural modifications in enhancing biological efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazole Derivatives

The following table compares key structural and functional attributes with analogs from the literature:

Key Observations:

- Electron-Withdrawing vs. Lipophilic Groups: The target compound’s 3-cyanobenzyl group enhances polarity compared to the tert-butylphenylmethyl group in , which increases lipophilicity and may improve membrane permeability but reduce aqueous solubility.

- Sulfonamide vs.

- Ester Stability : The methyl ester in the target compound is less prone to hydrolysis than ethyl esters (e.g., in ), improving stability in physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.